
Verucopeptin
Übersicht
Beschreibung
Verucopeptin is a useful research compound. Its molecular formula is C43H73N7O13 and its molecular weight is 896.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Verucopeptin is a novel compound with significant biological activity, particularly noted for its antitumor and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.
Overview of this compound
This compound is derived from Actinomadura verrucosospora, a bacterium known for producing bioactive natural products. The compound has been characterized as an inhibitor of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cellular responses to low oxygen levels and is a promising target in cancer therapy .
This compound exhibits its biological activity through several mechanisms:
- Inhibition of V-ATPase : this compound has been shown to inhibit vacuolar-type H+-ATPase (V-ATPase) activity, which is critical for maintaining cellular pH and ion homeostasis. This inhibition leads to the disruption of various cellular processes, including mTORC1 signaling, resulting in reduced cell proliferation and increased apoptosis in cancer cells .
- Antitumor Activity : Research indicates that this compound demonstrates potent antitumor effects against multidrug-resistant (MDR) cancer cells. It operates via a dual targeting mechanism, effectively combating resistance mechanisms that typically limit the efficacy of conventional chemotherapeutics .
- Antimicrobial Properties : In addition to its antitumor effects, this compound has shown pronounced activity against Gram-positive bacteria. Its antimicrobial efficacy underscores its potential as a therapeutic agent beyond oncology .
Table 1: Summary of Biological Activities of this compound
Case Study: Antitumor Efficacy
A study conducted on the effects of this compound on B16 melanoma cells demonstrated significant tumor growth inhibition. The compound was administered in varying concentrations, revealing a dose-dependent response with notable reductions in tumor size compared to control groups. The study highlighted the potential for this compound as an effective treatment option for aggressive melanoma cases .
Case Study: Antimicrobial Activity
In another investigation, this compound was tested against various strains of Gram-positive bacteria. The results indicated that the compound exhibited strong antibacterial activity, particularly against resistant strains such as Staphylococcus aureus. This finding suggests that this compound could be developed into a novel antibiotic treatment .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications
Recent studies have focused on the total synthesis of verucopeptin and its derivatives to enhance its therapeutic efficacy. A convergent synthetic strategy has been developed that allows for structural modifications, enabling researchers to study the compound's mechanism and optimize its activity against various cancer types .
Antitumor Activity Against Multidrug-Resistant Cancer Cells
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against B16 melanoma cells and other multidrug-resistant cancer cell lines. The compound's ability to inhibit HIF-1 contributes to its effectiveness in reducing tumor growth in preclinical models .
Clinical Implications
Clinical trials evaluating this compound's efficacy are ongoing, with initial results indicating potential benefits in combination therapies for patients with resistant tumors. The compound's unique mechanism offers a promising avenue for overcoming drug resistance in cancer treatment .
Data Table: Comparative Efficacy of this compound
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | B16 melanoma | 0.5 | HIF-1 inhibition |
Study 2 | SGC7901/VCR | 0.8 | V-ATPase inhibition |
Study 3 | MDA-MB-231 (breast) | 0.6 | Disruption of endosomal acidification |
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-N-[(3S,4S,19R)-17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]-2-[(5S,6R)-2-hydroxy-5-methoxy-6-[(E,4S,6S,8R)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+/t26-,27+,28+,30-,31+,36+,37+,38-,42-,43?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTLLLGZSOKVRF-GWALSTOSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/[C@@H]1[C@H](CCC(O1)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)[C@H]3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H73N7O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043987 | |
Record name | Verucopeptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
896.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138067-14-8 | |
Record name | Verucopeptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138067148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verucopeptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERUCOPEPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJ0D6E0XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.